molecular formula C6H11Cl2N3O B6221927 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride CAS No. 2758001-71-5

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride

Cat. No. B6221927
CAS RN: 2758001-71-5
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride (POD) is a small molecule that has been studied for its biological and pharmacological activities. POD is a member of the pyrazolo[3,2-b][1,3]oxazin-6-amine family, which are derivatives of pyrazole and oxazinone. POD has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been studied for its potential to treat a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro, as well as anti-inflammatory, anti-oxidative, and neuroprotective effects. 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has also been studied for its potential to induce apoptosis in cancer cells, as well as its ability to inhibit the growth of cancer cells. Furthermore, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been studied for its potential to modulate the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.

Mechanism of Action

The exact mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride is not yet fully understood. However, it is thought to act on a variety of molecular targets, including transcription factors, protein kinases, and enzymes. 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been shown to bind to the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been shown to inhibit the activity of certain protein kinases, such as PI3K/Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the activity of certain enzymes, such as acetylcholinesterase. Additionally, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects. Furthermore, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has been shown to modulate the activity of certain protein kinases, such as PI3K/Akt and ERK, which are involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride is relatively easy to synthesize and can be obtained in a variety of forms, including powder, solution, and tablet. Additionally, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride has a relatively low toxicity and is well tolerated by laboratory animals. However, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride is not as potent as some other compounds and may require higher doses to achieve the desired effects. Additionally, 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride may not be effective in all laboratory experiments and may not be suitable for some types of research.

Future Directions

Given the promising results obtained so far, there are a number of potential future directions for the study of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride. One potential direction is to study the effects of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride on other diseases and conditions, such as diabetes, obesity, and cardiovascular disease. Additionally, further research could be conducted on the potential mechanisms of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride and the potential biochemical and physiological effects of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride. Furthermore, further research could be conducted to determine the optimal dose and route of administration of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride and to investigate the potential side effects of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride. Finally, further research could be conducted to identify novel synthetic methods for the production of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride.

Synthesis Methods

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride can be synthesized in a number of different ways, including the use of a Grignard reaction, an acid-catalyzed condensation reaction, and a Knoevenagel condensation reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form a tertiary alcohol. In the acid-catalyzed condensation reaction, an acid catalyst is used to form a polycyclic compound from two or more small molecules. Finally, in the Knoevenagel condensation reaction, an aldehyde or ketone is reacted with an amine to form an amide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine dihydrochloride involves the reaction of 2-amino-5-chloropyrazine with ethyl chloroformate to form 2-(chlorocarbonyl)-5-chloropyrazine. This intermediate is then reacted with 2-amino-4,5-dihydro-1,3-oxazole to form the target compound. The final product is obtained as a dihydrochloride salt.", "Starting Materials": [ "2-amino-5-chloropyrazine", "ethyl chloroformate", "2-amino-4,5-dihydro-1,3-oxazole", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-5-chloropyrazine is dissolved in diethyl ether and cooled to 0°C. Ethyl chloroformate is added dropwise to the solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.", "Step 2: The resulting 2-(chlorocarbonyl)-5-chloropyrazine is added to a solution of 2-amino-4,5-dihydro-1,3-oxazole in diethyl ether. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is then washed with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "Step 4: The crude product is dissolved in hydrochloric acid and the resulting solution is treated with diethyl ether to obtain the dihydrochloride salt of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine." ] }

CAS RN

2758001-71-5

Molecular Formula

C6H11Cl2N3O

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.